molecular formula C10H9NO2 B1266804 Cyano(phenyl)methyl acetate CAS No. 5762-35-6

Cyano(phenyl)methyl acetate

Cat. No. B1266804
CAS RN: 5762-35-6
M. Wt: 175.18 g/mol
InChI Key: MUXDFYRMYMEGCM-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl acetate is a chemical compound with potential applications in various fields of chemistry due to its unique structural properties. It is related to a class of compounds that have been synthesized for various purposes, including the study of liquid crystalline properties and molecular inclusion phenomena.

Synthesis Analysis

The synthesis of compounds related to Cyano(phenyl)methyl acetate involves multiple steps, including esterification reactions and polymerizations. For example, Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, highlighting the importance of esterification in preparing similar compounds (Kong & Tang, 1998).

Molecular Structure Analysis

The molecular structure of compounds closely related to Cyano(phenyl)methyl acetate has been characterized using techniques such as X-ray crystallography. For instance, Mantelingu et al. (2007) characterized 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, highlighting the orthorhombic crystal class and specific intermolecular hydrogen bonds (Mantelingu et al., 2007).

Chemical Reactions and Properties

Cyano(phenyl)methyl acetate and its derivatives participate in various chemical reactions, such as radical cyanomethylation/arylation, demonstrating dual C-H bond functionalization capabilities. Pan et al. (2015) described the radical cyanomethylation/arylation of arylacrylamides using acetonitrile as a radical precursor, indicating the versatility of cyano compounds in synthetic chemistry (Pan, Zhang, & Zhu, 2015).

Physical Properties Analysis

The physical properties of cyano-containing compounds, such as their mesomorphic behavior and crystalline transitions, have been extensively studied. The work by Kong and Tang (1998) provides insights into the smecticity and temperature range of certain cyano-containing liquid crystalline polyacetylenes, shedding light on the physical characteristics of similar compounds (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties of compounds similar to Cyano(phenyl)methyl acetate, such as their reactivity in the presence of acid anhydrides and isocyanates, have been explored to synthesize derivatives with varied functional groups. Oku et al. (1979) discussed the synthesis of 1-cyano-1-alkenyl esters through the reaction of acyl cyanides, highlighting the chemical versatility of cyano compounds (Oku, Nakaoji, Kadono, & Imai, 1979).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of biologically active compounds .

Summary of the Application

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include:

  • Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
  • Stirring without solvent at steam bath: Preparation of N-substituted cyanoacetamide without further purification, via stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .

Summary of the Results or Outcomes

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Pharmaceutical Organic Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Methyl cyanoacetate is used as an intermediate product in pharmaceutical organic synthesis .

Methods of Application or Experimental Procedures

Synthesis of Heterocycles

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Summary of the Results or Outcomes

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Synthesis of Dyes, Agrochemicals, Medicinal Compounds, and Electronic Materials

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Also, aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .

Methods of Application or Experimental Procedures

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for the synthesis of biologically active compounds . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Summary of the Results or Outcomes

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Synthesis of Dyes, Agrochemicals, Medicinal Compounds, and Electronic Materials

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Also, aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .

Safety And Hazards

While specific safety and hazard information for “Cyano(phenyl)methyl acetate” was not found, similar compounds like methyl cyanoacetate are known to be combustible and harmful if swallowed . It’s always recommended to handle such chemicals with appropriate safety measures.

Future Directions

The future directions for “Cyano(phenyl)methyl acetate” could involve its use in the synthesis of various 1,2,5-tricarbonyl compounds . Additionally, it could be used in the development of analytical methods for quantifying related compounds .

properties

IUPAC Name

[cyano(phenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXDFYRMYMEGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291463
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano(phenyl)methyl acetate

CAS RN

5762-35-6
Record name 5762-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Dai, S Yu, W Xiong, Z Chen, T Xu… - … Synthesis & Catalysis, 2020 - Wiley Online Library
A palladium‐catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids has been achieved. Substitution at the 2‐position of cyanomethyl benzoates was found to be …
Number of citations: 19 onlinelibrary.wiley.com
FZ Jin, CC Zhao, HC Ma, GJ Chen… - Inorganic Chemistry, 2019 - ACS Publications
A new homochiral BINAPDA-Zr-MOF was prepared by a new chiral organic linker of (R)-4,4′-(6,6′-dichloro-2,2′-diethoxyl-[1,1′-binaphthalene]-4,4′-diyl)dibenzoic acid (R-L) and …
Number of citations: 29 pubs.acs.org
JC Thomas, BB Aggio… - European Journal of …, 2016 - Wiley Online Library
Cyanohydrins are versatile compounds with high applicability in organic synthesis; they are used as starting materials for the synthesis of other chemical targets with high industrial …
J Zhang, J Wu, L Yang - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
Optically active mandelonitrile was synthesized by the lipase-catalyzed asymmetric alcoholysis of α-cyano-benzyl acetate in organic media. Through screening, the preferable system …
Number of citations: 20 www.sciencedirect.com
M Rueping, BJ Nachtsheim - Beilstein journal of organic …, 2010 - beilstein-journals.org
The development of efficient Friedel–Crafts alkylations of arenes and heteroarenes using only catalytic amounts of a Lewis acid has gained much attention over the last decade. The …
Number of citations: 737 www.beilstein-journals.org
Z Zhang, X Li, Y Li, Y Guo, X Zhao, Y Yan, K Sun… - Tetrahedron, 2019 - Elsevier
An iodine-promoted, metal-, base-, and solvent-free cross-coupling reaction was developed for the synthesis of various useful secondary amides via an aryl N-addition reaction of aryl …
Number of citations: 11 www.sciencedirect.com
YN Belokon, P Carta, AV Gutnov, V Maleev… - Helvetica chimica …, 2002 - Wiley Online Library
Catalytic Asymmetric Synthesis of O-Acetylcyanohydrins from Potassium Cyanide, Acetic Anhydride, and Aldehydes, Promoted by Chir Page 1 Catalytic Asymmetric Synthesis of O-…
Number of citations: 134 onlinelibrary.wiley.com
L Veum, M Kuster, S Telalovic… - European Journal of …, 2002 - Wiley Online Library
A straightforward process for the preparation of optically active protected cyanohydrins, important building blocks for the synthesis of drugs and agrochemicals, has been established. …
M Rueping, BJ Nachtsheim - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
The development of efficient Friedel–Crafts alkylations of arenes and heteroarenes using only catalytic amounts of a Lewis acid has gained much attention over the last decade. The …
Number of citations: 8 www.beilstein-journals.org
LL Machado, TLG Lemos, MC de Mattos… - Tetrahedron …, 2008 - Elsevier
The enzymatic preparation obtained from a discard of Manihot esculenta roots has been successfully immobilized on calcium alginate hydrogels. This preparation has been tested as a …
Number of citations: 29 www.sciencedirect.com

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